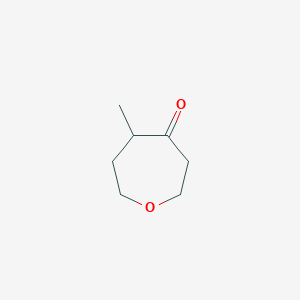
5-Methyloxepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxepan-4-one can be achieved through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In this process, 4-methylcyclohexanone is treated with m-chloroperbenzoic acid (m-CPBA) in the presence of trifluoroacetic acid (TFA) at 0°C. The reaction mixture is then allowed to reach room temperature and react for 24 hours. After the reaction is complete, the mixture is treated with sodium thiosulfate to quench any remaining oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyloxepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Methyloxepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Methyloxepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for Baeyer-Villiger monooxygenases, leading to the formation of lactones through oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhexano-6-lactone: This compound is a six-membered lactone with similar structural features but differs in ring size and substitution pattern.
7-Isopropyl-4-methyloxepan-2-one: Another oxepane derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
5-Methyloxepan-4-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-methyloxepan-4-one |
InChI |
InChI=1S/C7H12O2/c1-6-2-4-9-5-3-7(6)8/h6H,2-5H2,1H3 |
Clave InChI |
PTIXGRVDLAHDQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


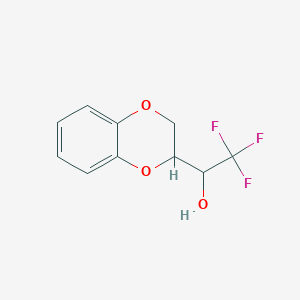
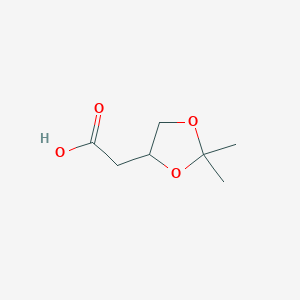
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
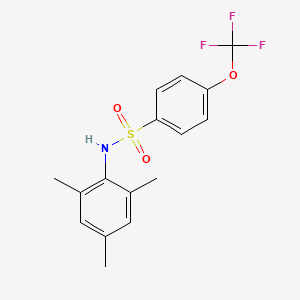
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
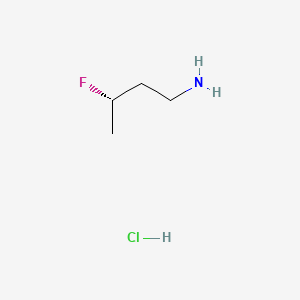
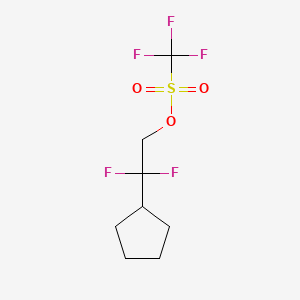
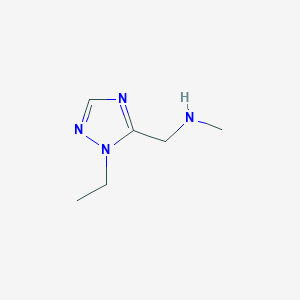
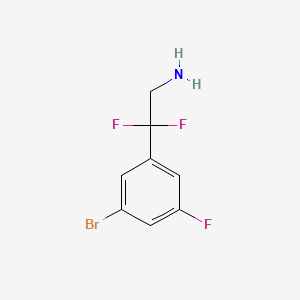
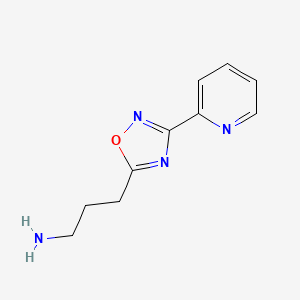
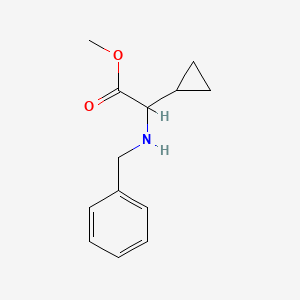
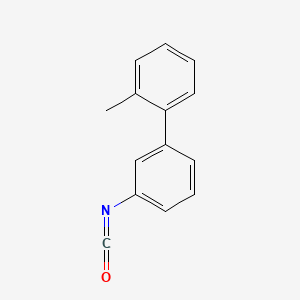
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
